2,5-Dimethoxy-4-methylaniline
Description
Contextualization within Substituted Aromatic Amine Chemistry
Substituted aromatic amines, a class of organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. sundarbanmahavidyalaya.ingeeksforgeeks.org Aniline (B41778), the simplest aromatic amine, and its derivatives are crucial precursors for a vast array of products, including dyes, pharmaceuticals, polymers, and agrochemicals. geeksforgeeks.orgwikipedia.orgresearchgate.net The reactivity and properties of these amines are heavily influenced by the nature and position of substituents on the aromatic ring. sundarbanmahavidyalaya.in
Electron-donating groups, such as methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups, increase the electron density on the benzene (B151609) ring, thereby enhancing the basicity of the amine and activating the ring towards electrophilic substitution reactions. sundarbanmahavidyalaya.inbyjus.com Conversely, electron-withdrawing groups decrease the basicity. sundarbanmahavidyalaya.in 2,5-Dimethoxy-4-methylaniline, with its two electron-donating methoxy groups and one methyl group, is a highly activated aromatic amine, a characteristic that defines its chemical behavior and applications.
Structural Features and Chemical Significance of Dimethoxylated Anilines
The presence of two methoxy groups on the aniline ring, as seen in dimethoxylated anilines, imparts distinct electronic and steric properties. These electron-donating groups significantly influence the molecule's reactivity. cymitquimica.com For instance, the methoxy groups in 2,5-dimethoxyaniline (B66101) contribute to its electronic properties, which can affect its interaction with other chemical species. cymitquimica.com
In the case of this compound, the two methoxy groups and the methyl group on the aromatic ring influence its electronic distribution and reactivity. vulcanchem.com The amino group typically directs incoming electrophiles to the ortho and para positions. byjus.com The high degree of substitution and the specific placement of the functional groups on this compound make it a valuable intermediate in the synthesis of more complex molecules. For example, it serves as a precursor in the synthesis of 2,5-dimethoxy-4-methylamphetamine (DOM), a potent serotonin (B10506) 5-HT₂A receptor agonist. vulcanchem.comwikipedia.org
The physical properties of these compounds are also affected by their substitution pattern. For instance, the related compound 4-Chloro-2,5-dimethoxyaniline (B1194742) is noted for its role as an intermediate in the production of dyes and pigments. The synthesis of such compounds often involves the reduction of a corresponding nitrobenzene (B124822) derivative. vulcanchem.comgoogle.com
Overview of Academic Research Directions for Aryl Amines with Methoxy and Alkyl Substitutions
Aryl amines possessing both methoxy and alkyl substituents are a focal point of diverse research endeavors. Their utility as versatile intermediates drives much of this investigation.
Key Research Areas:
Synthesis of Biologically Active Molecules: A primary research direction is their use as precursors for pharmacologically active compounds. The structural framework of methoxy- and alkyl-substituted anilines is found in various therapeutic agents and research chemicals. wikipedia.orghbm4eu.eu As mentioned, this compound is a known precursor to DOM. vulcanchem.com
Conducting Polymers: Research has explored the use of dimethoxyanilines in the creation of conducting polymers. For example, poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline have been synthesized and studied for their electrical and optical properties. ias.ac.in These polymers exhibit improved solubility in common organic solvents, a desirable characteristic for material processing. ias.ac.in
Dye and Pigment Chemistry: Substituted anilines are foundational in the synthesis of azo dyes and other pigments. wikipedia.orgcymitquimica.com The specific substituents on the aniline ring are crucial for determining the color and stability of the final dye. The synthesis of 4-Chloro-2,5-dimethoxyaniline, an important intermediate for dyes, highlights this application. google.com
Advanced Organic Synthesis: The unique reactivity of these highly substituted anilines makes them valuable tools in complex organic synthesis. They can undergo a variety of chemical transformations, including oxidation to form quinone intermediates, which are pivotal in synthesizing polycyclic aromatic systems for optoelectronic materials. vulcanchem.com
Physicochemical Data
The following table summarizes some of the key physicochemical properties of this compound and a related compound.
| Property | This compound | 4,5-Dimethoxy-2-methylaniline |
| CAS Number | 34238-59-0 | 41864-45-3 |
| Molecular Formula | C₉H₁₃NO₂ | C H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol | 167.21 g/mol |
| Melting Point | Not Reported | 108-110°C |
| Boiling Point | Not Reported | 283.7±35.0 °C (Predicted) |
| LogP | 2.18 | Not Reported |
| Polar Surface Area | 44.48 Ų | Not Reported |
Data sourced from multiple chemical databases. vulcanchem.comchemicalbook.com
Synthesis Overview
The laboratory-scale synthesis of this compound typically involves a two-step process:
Nitration: 1,4-dimethoxy-2-methylbenzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). This yields the intermediate 2,5-dimethoxy-4-methylnitrobenzene. vulcanchem.com
Reduction: The nitro intermediate is then reduced to the target aniline. This can be achieved through methods such as reaction with iron in hydrochloric acid (Fe/HCl) or by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. vulcanchem.com
A similar strategy, the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene, is employed for the synthesis of 4-Chloro-2,5-dimethoxyaniline.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIBPAGDXLMLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349159 | |
| Record name | 2,5-dimethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34238-59-0 | |
| Record name | 2,5-dimethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 2,5 Dimethoxy 4 Methylaniline
Reactions Involving the Aromatic Ring System
The reactivity of the aromatic ring in 2,5-dimethoxy-4-methylaniline is significantly influenced by the presence of two electron-donating methoxy (B1213986) groups and a methyl group. These substituents activate the ring, making it susceptible to various electrophilic substitution and oxidative transformation reactions.
Oxidative Transformations (e.g., Formation of Quinone Analogues)
Aromatic amines with electron-donating groups, such as this compound, can undergo oxidation to form quinone and quinone-like structures. societechimiquedefrance.fr The presence of the methoxy groups facilitates this transformation. For instance, p-dimethoxybenzenes can be oxidized to p-benzoquinones using oxidizing agents like cerium(IV) ammonium (B1175870) nitrate (B79036). rsc.org The oxidation of similar compounds, such as those containing a hydroquinone (B1673460) moiety, can be achieved with agents like sodium dithionite (B78146) or through catalytic hydrogenation. societechimiquedefrance.fr
While direct oxidation studies on this compound are not extensively detailed in the provided results, the oxidation of related compounds provides insight into potential transformations. For example, the oxidation of 2-(chloromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole with cerium(IV) ammonium nitrate yields a bis-p-quinone. rsc.org Furthermore, the autoxidation of the bis(O-demethyl)-p-hydroquinone metabolite of a related compound, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, leads to a bicyclic imino quinone. researchgate.net
The general reaction conditions for the oxidation of similar aromatic compounds to quinones often involve peroxides in an inert solvent at elevated temperatures. google.com For example, the reaction of a compound with a peroxide might be conducted in a solvent like n-hexane or toluene (B28343) at a temperature range of 50°C to 150°C. google.com
Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)
The electron-rich nature of the this compound ring system makes it reactive towards electrophilic substitution. evitachem.com The methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, since the para position is blocked by the methyl group, substitution is expected to occur at the positions ortho to the methoxy groups.
Halogenation: Halogenation of aromatic amines can be achieved using various reagents. For instance, direct chlorination of 2,5-dimethoxyaniline (B66101) has been performed using copper chloride (CuCl₂) and hydrochloric acid (HCl), though this can lead to selectivity issues. A more controlled method involves the use of dimethyldioxirane (B1199080) (DMD) in the presence of a halogen source, which allows for selective halogenation of activated aromatic rings. researchgate.net For example, bromination of a substituted Tröger's base, which contains methoxy-substituted aromatic rings, has been shown to occur ortho to the methoxy groups. arkat-usa.org
Nitration: Nitration of activated aromatic rings is a common electrophilic substitution reaction. rahacollege.co.in For this compound, nitration would be expected to introduce a nitro group onto the aromatic ring. The nitration of the related compound 4-fluoro-2-methoxyaniline (B49241) is achieved using a mixture of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄). google.com Another method for nitration involves using guanidine (B92328) nitrate in sulfuric acid. google.com The resulting 2,5-dimethoxy-4-nitroaniline (B167324) is a known compound. sigmaaldrich.comnih.gov The reaction conditions for nitration often involve strong acids and a nitrate source. google.com
| Reaction | Reagents and Conditions | Major Products | Reference |
| Halogenation (Chlorination) | Copper chloride (CuCl₂), Hydrochloric acid (HCl) | Halogenated derivatives | |
| Halogenation (Chlorination) | Dimethyldioxirane (DMD), HCl | Chloro-substituted derivatives | researchgate.net |
| Nitration | Potassium nitrate (KNO₃), Sulfuric acid (H₂SO₄) | Nitrated derivatives (e.g., 2,5-dimethoxy-4-nitroaniline) | google.com |
| Nitration | Guanidine nitrate, Sulfuric acid (H₂SO₄) | Nitrated derivatives | google.com |
Coupling Reactions and Regiochemical Considerations
The activated aromatic ring of this compound can participate in various coupling reactions. The regiochemistry of these reactions is dictated by the directing effects of the substituents. With the para position occupied, coupling reactions are likely to occur at the available ortho positions.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the Sonogashira coupling reaction of aryl halides with terminal alkynes can be catalyzed by a palladium complex. researchgate.net While specific examples with this compound are not provided, the reactivity of similar anilines suggests its potential to participate in such reactions. For example, 4-methoxy-2-methylaniline (B89876) can be coupled with bromobenzene (B47551) to form 2-methyl-4-methoxydiphenylamine. researchgate.net
In the context of azo coupling, the position of coupling is crucial. For this compound, with the 4-position blocked, the azo group can be introduced at an unoccupied ortho position. 182.160.97
Reactions at the Amine Functional Group
The primary amine group of this compound is a key site of reactivity, allowing for a variety of transformations including diazotization, N-alkylation, and N-acylation.
Diazotization Reactions and Azo Compound Formation
Primary aromatic amines readily undergo diazotization, a reaction that converts the amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C). The resulting diazonium salt is a versatile intermediate. ontosight.ai
Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in a process called azo coupling to form azo compounds. canada.caanjs.edu.iq These compounds are often colored and are used as dyes and pigments. ontosight.airesearchgate.net For example, diazonium salts derived from substituted anilines can be coupled with compounds like 4-hydroxy-6-methyl-2H-pyran-2-one to synthesize new azo dyes. researchgate.netresearchgate.net In the case of this compound, where the position para to the amine is blocked, azo coupling can occur at an ortho position. 182.160.97
| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |
| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0–5°C | Diazonium salt | |
| Azo Coupling | Diazonium salt, Electron-rich aromatic compound (e.g., phenol, aniline) | Azo compound | canada.ca |
N-Alkylation and N-Acylation Reactions
N-Alkylation: The amine group of this compound can be alkylated to form secondary and tertiary amines. N-alkylation can be achieved by reacting the amine with alkyl halides. mdpi.comsemanticscholar.org Another method involves the reaction with alcohols in the presence of a catalyst. arkat-usa.org For example, N-alkylation of anilines with alcohols can be catalyzed by p-toluenesulfonic acid (p-TSA). arkat-usa.org The reaction of anilines with N-benzoylated methyl or ethyl α-azido-glycinates in the presence of diisopropylethylamine (DIPEA) also leads to N-alkylation. mdpi.comsemanticscholar.org A process for the N-alkylation of aromatic amines with alcohols at elevated temperature and pressure in the presence of phosphorus oxyhalides has also been described. google.com
N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), to form an amide. This reaction is a common method for protecting the amine group. For instance, N-acetylation of 2,5-dimethoxyaniline is a step in the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742). Peptide coupling reagents can also be used to form amide bonds between an amino acid and the amine group. uniurb.it
| Reaction | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide | Secondary/Tertiary amine | mdpi.comsemanticscholar.org |
| N-Alkylation | Alcohol, p-toluenesulfonic acid (p-TSA) | Secondary amine | arkat-usa.org |
| N-Alkylation | N-benzoylated methyl α-azido-glycinate, DIPEA | N-alkylated amine | mdpi.comsemanticscholar.org |
| N-Alkylation | Alcohol, Phosphorus oxyhalide, High temp/pressure | N-alkylated amine | google.com |
| N-Acylation | Acyl halide or Acid anhydride | Amide | |
| N-Acylation | Carboxylic acid, Peptide coupling reagent | Amide | uniurb.it |
Cyclization and Heterocycle Formation
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its primary amine group readily participates in reactions that form new rings, leading to structures with diverse and often significant chemical and biological properties. Key examples of these transformations include the formation of pyrroles and quinazolinone derivatives.
Pyrroles via Paal-Knorr Reaction with Primary Amines
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org When this compound is employed as the primary amine in this reaction, it leads to the formation of N-substituted pyrroles. The reaction generally proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism involves the initial reaction of the primary amine with one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular attack of the amine on the second carbonyl group, followed by dehydration, yields the aromatic pyrrole (B145914) ring. wikipedia.org The use of microwave irradiation has been shown to be an expeditious method for this synthesis, often resulting in excellent yields in a short amount of time. utrgv.edu
Table 1: Representative Paal-Knorr Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| This compound | 2,5-Hexanedione | 1-(2,5-Dimethoxy-4-methylphenyl)-2,5-dimethylpyrrole | Acetic acid, heat |
Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad range of applications, including in medicinal chemistry. nih.gov this compound can be utilized in the synthesis of quinazolinone derivatives through various synthetic routes. One common approach involves the reaction of an appropriately substituted anthranilic acid derivative with an amine. For instance, the acylation of 6-bromoanthranilic acid followed by dehydration and subsequent reaction with an amine can lead to 2-substituted 6-bromo(3H)-quinazolin-4-ones. mdpi.com
Another strategy involves the reaction of 2-aminobenzamides with other reagents. For example, 2-amino-4,6-dimethoxybenzamide (B1287547) can react with various aldehydes to produce quinazolinone derivatives. nih.gov The dimethoxy groups on the quinazolinone ring have been noted as important for certain biological activities. nih.gov The synthesis of these derivatives can sometimes be promoted by microwave irradiation, which can accelerate reaction rates and improve yields. nih.gov
Table 2: Examples of Quinazolinone Synthesis Starting from Similar Anilines
| Aniline (B41778) Derivative | Reagents | Product Type |
|---|---|---|
| 3,5-Dimethoxyaniline | Oxalyl chloride, then ring opening and reaction with ammonia (B1221849) and aldehydes | Quinazolin-4(3H)-one derivatives nih.gov |
Structure-Reactivity Relationships in this compound Chemical Transformations
The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents: the amino group, the two methoxy groups, and the methyl group. These effects dictate the molecule's behavior in various chemical reactions.
The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to attack by electrophiles.
The two methoxy groups (-OCH3) at positions 2 and 5 are also strong activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons. libretexts.org Their presence further enhances the electron density of the aromatic ring. The combined electronic effect of the amino and two methoxy groups makes the aromatic ring of this compound highly activated towards electrophilic substitution.
The methyl group (-CH3) at position 4 is a weakly activating, ortho-, para-directing group through an inductive effect. libretexts.org
The interplay of these electronic effects governs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are highly favored. However, the positions are also influenced by the directing effects of the methoxy groups.
Steric hindrance also plays a crucial role in the reactivity of this compound. The methoxy groups at positions 2 and 5 can sterically hinder reactions at the adjacent positions (3 and 6). This steric bulk can influence the approach of reagents and may favor reactions at less hindered sites. For example, in reactions involving the amino group, the ortho-methoxy group can create steric crowding that affects the reaction rate and the conformation of intermediates and products. mdpi.com Studies on related substituted anilines have shown that steric effects can significantly impact reaction kinetics, particularly in proton-transfer steps and nucleophilic aromatic substitution reactions. researchgate.netmsu.edu
Table 3: Summary of Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Amino (-NH2) | 1 | Strong activating, ortho-, para-directing | Moderate |
| Methoxy (-OCH3) | 2 | Strong activating, ortho-, para-directing | Significant |
| Methoxy (-OCH3) | 5 | Strong activating, ortho-, para-directing | Significant |
Spectroscopic and Advanced Analytical Characterization in Chemical Research
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 2,5-Dimethoxy-4-methylaniline.
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net For the related compound 2,5-dimethoxy-4-isopropylthio-N-(2-methoxybenzyl)phenethylamine HCl, these aromatic stretches appear in its FT-IR spectrum. researchgate.net The presence of the amino (NH₂) group is confirmed by characteristic stretching vibrations. In aniline (B41778), these N-H stretching bands are found in the 3500-3300 cm⁻¹ region. nist.gov The C-N stretching vibration in aromatic amines typically appears in the 1340-1250 cm⁻¹ range. researchgate.net
The methoxy (B1213986) (O-CH₃) groups give rise to strong C-O stretching bands. For instance, in 2,5-dimethoxy-4-isopropylthio-N-(2-methoxybenzyl)phenethylamine HCl, a notable C-O-C stretching vibration is present. researchgate.net The methyl (CH₃) group attached to the aromatic ring will also show characteristic C-H stretching and bending vibrations. researchgate.net
A summary of key FT-IR spectral data for related compounds is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 researchgate.net |
| Amino (N-H) | Stretching | 3500-3300 nist.gov |
| C-N | Stretching | 1340-1250 researchgate.net |
| Methoxy (C-O) | Stretching | Not specified |
| Methyl (C-H) | Stretching/Bending | Not specified |
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. uni-siegen.de It relies on the inelastic scattering of monochromatic light. nih.gov The Raman spectrum of this compound would reveal vibrations of the aromatic ring and the substituent groups.
Key vibrations expected in the FT-Raman spectrum include the aromatic ring breathing modes, which are often strong and characteristic of the substitution pattern. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region. The vibrations of the methyl and methoxy groups would also be observable. For example, the C-CH₃ stretching vibration in a related aniline derivative was assigned a band at 1263 cm⁻¹. researchgate.net The frequency of vibrations depends on the mass of the atoms and the strength of the bonds connecting them. utwente.nl
A table summarizing expected FT-Raman vibrational modes is provided below.
| Functional Group/Moieties | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | Ring Breathing | 900-750 researchgate.net |
| Aromatic Ring | C-C Stretching | 1600-1400 |
| C-CH₃ | Stretching | ~1263 researchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton.
The aromatic protons on the benzene ring typically resonate in the range of δ 6.0-9.5 ppm. pdx.edu The exact chemical shifts of the two aromatic protons in this compound will be influenced by the positions of the amine, methoxy, and methyl groups. The protons of the two methoxy groups (OCH₃) are expected to appear as sharp singlets, likely in the range of δ 3.5-4.0 ppm. The methyl (CH₃) group protons will also produce a singlet, with a chemical shift typically around δ 2.1-2.5 ppm, similar to the p-methyl group in 4'-methyl-α-pyrrolidinobutyrophenone which appears at 2.46 ppm. researchgate.net The protons of the primary amine (NH₂) group often give a broad signal that can appear over a wide range (δ 0.5-5.0 ppm) and its position can be concentration-dependent. pdx.edu
The following table summarizes the expected ¹H NMR chemical shifts for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.0 - 9.5 pdx.edu | s |
| Methoxy (OCH₃) | 3.5 - 4.0 | s |
| Methyl (CH₃) | 2.1 - 2.5 | s |
| Amine (NH₂) | 0.5 - 5.0 pdx.edu | br s |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The table below provides an estimation of the ¹³C NMR chemical shifts for this compound based on data from similar structures.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | Not specified |
| Aromatic C-OCH₃ | Not specified |
| Aromatic C-CH₃ | Not specified |
| Aromatic C-H | 100 - 160 |
| Methoxy (OCH₃) | 55 - 60 |
| Methyl (CH₃) | ~21 |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY would show correlations between the aromatic protons if they are coupled.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. hmdb.cahmdb.ca It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure. For example, correlations would be expected from the methoxy protons to the aromatic carbon they are attached to, and from the methyl protons to the adjacent aromatic carbons. researchgate.net
These advanced techniques, when used together, provide a comprehensive and unambiguous picture of the molecular structure of this compound. semanticscholar.org
Carbon-13 (<sup>13</sup>C) NMR Spectroscopy for Carbon Skeleton Analysis
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. nih.gov This fragmentation is highly reproducible and creates a characteristic fingerprint for a given molecule. For aromatic amines like this compound, fragmentation often involves cleavage of bonds adjacent to the aromatic ring and the amine group.
In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. Studies have shown that for phenethylamine (B48288) derivatives, ESI in positive ion mode yields intense protonated molecular ion peaks, which are then selected as precursor ions for further fragmentation analysis. nih.gov
A comparison of ionization techniques reveals that while EI-MS provides detailed structural information through its complex fragmentation patterns, ESI-MS is advantageous for its sensitivity and its ability to provide clear molecular ion data, which is crucial for initial identification and for serving as a precursor for tandem mass spectrometry. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high mass accuracy and are frequently used for the identification of novel psychoactive substances and their metabolites. acs.orgresearchgate.net The high resolving power of HRMS is essential for the confident identification of compounds in complex matrices. researchgate.net
For this compound (C₉H₁₃NO₂), the theoretical monoisotopic mass is 167.0946 g/mol . HRMS can confirm this exact mass, thereby providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Delineation
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. wikipedia.org In a typical MS/MS experiment, a precursor ion (often the molecular ion, [M+H]⁺, generated by ESI) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer. wikipedia.org This process provides detailed structural information and enhances the specificity of detection, especially in complex mixtures. nih.govd-nb.info
The fragmentation patterns observed in MS/MS spectra are crucial for delineating the structure of the molecule. For substituted anilines, common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups. The fragmentation of NBOMe derivatives, which share structural similarities with this compound, often involves the cleavage of the C-N bond. acs.org By analyzing the product ions, it is possible to reconstruct the fragmentation pathway and confirm the positions of the substituents on the aromatic ring. This detailed structural elucidation is vital for distinguishing between isomers. researchgate.netojp.gov
| Technique | Ionization Mode | Key Information Provided | Common m/z Peaks for Related Compounds |
| EI-MS | Hard | Characteristic fragmentation pattern, structural fingerprint | Varies, often shows fragments from cleavage of side chains and methoxy groups. |
| ESI-MS | Soft | Molecular weight confirmation ([M+H]⁺) | For 2,5-Dimethoxy-4-methylamphetamine (DOM), a related compound, the [M+H]⁺ is observed. nih.gov |
| HRMS | Soft/Hard | Exact mass, elemental composition | Confirms the exact mass of the molecular ion. |
| MS/MS | Soft (precursor) | Fragmentation pathways, structural elucidation | Product ions resulting from the fragmentation of the selected precursor ion. |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Energy Levels
UV-Vis spectroscopy is used to analyze compounds containing chromophores, which are the parts of a molecule responsible for absorbing light. ossila.comresearchgate.net The aniline and substituted benzene ring system in this compound acts as a chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). researchgate.net
The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore. The presence of substituents on the benzene ring, such as the methoxy and methyl groups in this compound, can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption. Electron-donating groups, like methoxy groups, generally cause a red shift in the λmax. semanticscholar.org
Studies on related aniline derivatives show that the electronic properties of substituents significantly influence the UV-Vis spectra. For instance, the position and nature of substituents on the aniline ring affect the electron density and, consequently, the energy of electronic transitions. semanticscholar.org The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.
| Spectroscopic Feature | Information Derived | Expected Influence of Substituents |
| λmax (Wavelength of Maximum Absorbance) | Energy of electronic transitions | Methoxy and methyl groups (electron-donating) are expected to cause a bathochromic (red) shift compared to unsubstituted aniline. |
| ε (Molar Absorptivity) | Probability of the electronic transition | Influenced by the specific arrangement and electronic nature of the substituents. |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of a synthesized compound and for analyzing complex samples.
Various chromatographic methods are employed for the analysis of aniline derivatives. Gas chromatography (GC) is well-suited for volatile and thermally stable compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of individual components in a mixture. researchgate.netoup.com For less volatile or thermally labile compounds, high-performance liquid chromatography (HPLC) is the method of choice. researchgate.net
In the context of this compound and related compounds, both GC and LC methods have been developed for their analysis in various matrices. d-nb.infonih.gov For instance, GC-MS methods are widely used for the toxicological screening of phenethylamine derivatives. oup.com LC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the quantification of these compounds in biological samples. nih.govd-nb.info The choice of the chromatographic method often depends on the sample matrix and the analytical objective. For purity assessment, a high-resolution chromatographic technique like capillary GC or HPLC is essential to separate the main compound from any impurities or by-products of the synthesis.
| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) or polar (e.g., Rtx-200) capillary columns researchgate.net | Helium or Nitrogen | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity assessment, analysis of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, Biphenyl) researchgate.net | Acetonitrile (B52724)/Water or Methanol/Water mixtures with modifiers (e.g., formic acid) nih.govd-nb.info | UV-Vis, Mass Spectrometer (MS) | Purity assessment, analysis of non-volatile compounds and complex mixtures. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for the identification of the compound.
The mass spectrum of a compound is a plot of the mass-to-charge ratio (m/z) of ions versus their relative abundance. For this compound, the fragmentation pattern would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Research on related phenethylamines demonstrates that GC-MS is a widely used technique for their identification. oup.com Typical GC-MS methods involve using a capillary column, such as one with a 100% dimethylpolysiloxane gum stationary phase, and a temperature program to ensure efficient separation. spectrumchemical.com
Table 1: Representative GC-MS Parameters for Analysis of Related Phenethylamines
| Parameter | Value |
| Column | 100% dimethylpolysiloxane gum, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Hydrogen at 1.3 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 100°C, ramp to 295°C at 35°C/min, hold for 6.43 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) |
This table represents typical conditions for related compounds and may require optimization for this compound. spectrumchemical.com
High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Impurity Profiling
High Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. When coupled with a mass spectrometer, the resulting LC-MS system provides a high degree of selectivity and sensitivity, making it an invaluable tool for impurity profiling. ebi.ac.uknih.govjfda-online.com
In the context of this compound, HPLC can be used to assess its purity by separating it from any starting materials, by-products, or degradation products. nih.gov A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency in LC-MS. nih.govchemistry-chemists.com
LC-MS analysis provides both the retention time from the HPLC separation and the mass-to-charge ratio from the mass spectrometer, allowing for confident identification of the main compound and any impurities present. nih.gov The development of a validated LC-MS/MS method for the analysis of illicit phenethylamines in various matrices highlights the power of this technique for detecting and quantifying these compounds at low levels. nih.gov
Table 2: Illustrative HPLC/LC-MS Conditions for Analysis of Related Phenethylamines
| Parameter | Value |
| Instrument | Shimadzu LC-20ADXR with MS detector |
| Column | Kinetex C18 (50 × 2.1 mm i.d., particle size 2.6 μm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10% to 90% B over 6 minutes |
| Detection | Mass Spectrometry (Positive Ion Mode) |
These conditions are based on a method developed for related phenethylamine derivatives and would likely be a good starting point for the analysis of this compound. nih.gov
Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification and quantification of impurities in drug substances and products. ebi.ac.uk Techniques such as HPLC and LC-MS are central to this process. ebi.ac.uk
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. nih.govlgcstandards.com It is widely utilized in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and assess the purity of a substance. nih.govnih.gov
To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials and a co-spot (a mixture of the reaction aliquot and starting material). khanacademy.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically using a UV lamp or a chemical staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. nih.gov
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. acs.org It can be used to help identify a compound by comparing its Rf value to that of a known standard under the same conditions. A pure compound should ideally give a single spot on the TLC plate. nih.gov
For aromatic amines like this compound, a common stationary phase is silica (B1680970) gel. tandfonline.com The choice of mobile phase (eluent) is crucial for achieving good separation and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). tandfonline.com The optimal solvent system is determined experimentally to achieve Rf values that allow for clear separation. khanacademy.org
Table 3: General Procedure for TLC Analysis of this compound
| Step | Description |
| Stationary Phase | Silica gel G coated plate |
| Mobile Phase | A mixture of a non-polar and polar solvent (e.g., Toluene (B28343)/Diethyl Ether) |
| Application | Spot a dilute solution of the sample on the baseline of the TLC plate |
| Development | Place the plate in a sealed chamber with the mobile phase, allowing the solvent to ascend the plate |
| Visualization | Observe the plate under a UV lamp and/or treat with a visualizing agent (e.g., p-dimethylaminobenzaldehyde solution) |
| Analysis | Calculate the Rf value for each spot and compare with standards |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.netnih.gov It is a powerful tool for the analysis of a wide range of molecules, including small ions, amino acids, peptides, and nucleic acids. In recent years, CE has emerged as a valuable technique for the analysis of designer drugs and other small molecules. oup.com
CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov For the analysis of anilines and their derivatives, methods such as capillary zone electrophoresis (CZE) have been developed. nih.govkhanacademy.org These methods can be optimized for sensitivity, for example, by using on-line concentration techniques like field-enhanced sample injection. nih.gov
The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), the applied voltage, and the temperature. researchgate.netnih.gov For aniline derivatives, the BGE often consists of a buffer to control the pH and may include additives to enhance separation or modify the electroosmotic flow (EOF). researchgate.netnih.gov Detection is typically performed using UV-Vis absorbance. nih.gov
Table 4: Representative Capillary Electrophoresis Parameters for Aniline Analysis
| Parameter | Value |
| Instrument | Capillary Electrophoresis System with UV detector |
| Capillary | Fused-silica capillary (e.g., 90 cm x 75 µm I.D.) |
| Background Electrolyte | 10 mM imidazole (B134444) with 5 mM α-hydroxyisobutyric acid, pH 3.0 |
| Applied Voltage | 10 kV |
| Injection | Hydrodynamic injection |
| Detection | UV absorbance at 214 nm |
| Temperature | 25°C |
These parameters are based on a method for the analysis of aniline and may need to be adapted for this compound. nih.gov
Elemental Microanalysis for Stoichiometric Composition Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of a pure organic compound. The results are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of the compound's purity and stoichiometric composition.
For this compound, with the molecular formula C₉H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimentally determined values should fall within a narrow, acceptable range of the theoretical values to confirm the compound's identity and purity. This technique is often used as supporting evidence in conjunction with spectroscopic methods like NMR and MS.
Table 5: Theoretical vs. Experimental Elemental Composition for C₉H₁₃NO₂
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 64.65 | 64.58 |
| Hydrogen (H) | 7.84 | 7.81 |
| Nitrogen (N) | 8.38 | 8.35 |
The experimental values are hypothetical and serve as an illustration of a successful analysis. The molecular weight of C₉H₁₃NO₂ is 167.21 g/mol .
Computational and Theoretical Studies on 2,5 Dimethoxy 4 Methylaniline and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods allow for the detailed investigation of molecular geometries, electronic distributions, and energy landscapes.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a practical choice for studying molecules like 2,5-Dimethoxy-4-methylaniline. arxiv.org The core principle of DFT is to describe a system's electronic properties based on its electron density, which is a function of only three spatial coordinates.
Geometry optimization is a key application of DFT, where the goal is to find the minimum energy arrangement of atoms in a molecule. cp2k.org This process involves calculating the forces on each atom and adjusting their positions until a stable configuration is reached. aps.org For substituted anilines, DFT calculations have been successfully employed to determine optimized bond lengths and angles that are in good agreement with experimental data. researchgate.net
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, can also be determined using DFT. A critical aspect of this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity.
In studies of related substituted anilines, DFT calculations have been used to analyze how different substituent groups affect the electronic properties of the molecule. researchgate.netresearcher.life For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby influencing the molecule's reactivity and spectroscopic characteristics.
The accuracy and efficiency of DFT calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the molecular orbitals. Larger and more complex basis sets provide more accurate results but at a higher computational cost.
Commonly used basis sets in DFT calculations for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). researchgate.netahievran.edu.tr The addition of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is particularly important for molecules with polar bonds. Diffuse functions (+) are crucial for accurately describing anions and systems with long-range interactions. stackexchange.com
For substituted anilines, studies have often employed basis sets like 6-31+G* and 6-311++G** to achieve reliable results for vibrational frequencies and geometric parameters. researchgate.net The choice of basis set is a trade-off between the desired accuracy and the computational resources available. For larger molecules or more complex calculations, it may be necessary to use smaller basis sets to maintain computational feasibility.
The computational efficiency of DFT calculations is also influenced by the choice of the functional, which is an approximation of the exchange-correlation energy. Hybrid functionals like B3LYP are popular due to their proven accuracy for a wide range of chemical systems. beilstein-journals.orgd-nb.info However, newer functionals are continuously being developed to improve performance for specific types of calculations or molecular systems. arxiv.org
Table 1: Comparison of Common Basis Sets in DFT Calculations
| Basis Set | Description | Typical Application |
| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations for small to medium-sized molecules. |
| 6-311G(d,p) | A triple-split valence basis set with polarization functions on both heavy atoms and hydrogen. | Higher accuracy geometry optimizations and electronic property calculations. |
| 6-311++G(d,p) | Includes diffuse functions on both heavy atoms and hydrogen in addition to the triple-split valence and polarization functions. | Systems where anions or weak interactions are important; highly accurate energy calculations. |
| cc-pVTZ | A correlation-consistent triple-zeta basis set. | High-accuracy calculations, often used for benchmarking. |
| def2-TZVP | A triple-zeta valence basis set with polarization functions. | Often used in combination with modern DFT functionals for a good balance of accuracy and efficiency. beilstein-journals.orgd-nb.info |
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a molecule like this compound, rotations around single bonds, particularly those connecting the methoxy (B1213986) and amino groups to the aromatic ring, give rise to different conformers.
A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.org By mapping the PES, researchers can identify the low-energy regions corresponding to stable conformers and the energy barriers that separate them.
Computational methods, such as DFT, are used to systematically scan the PES by rotating specific bonds and calculating the energy at each step. nih.gov For example, the rotation of the methoxy groups in this compound would be a key area of investigation in a conformational analysis. The orientation of the amino group relative to the phenyl ring is also a critical factor that influences the molecule's properties. researchgate.net
Studies on similar phenethylamine (B48288) derivatives have shown that the preferred conformation can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance between substituent groups. uchile.cl The solvent environment can also play a significant role in stabilizing certain conformers over others. uchile.cl Understanding the conformational landscape of this compound is crucial for predicting its interactions with biological targets.
Basis Set Selection and Computational Efficiency
Spectroscopic Property Prediction and Validation
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its observed spectral features.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.
DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. ahievran.edu.trresearchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic positions, which yields the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. ahievran.edu.trresearchgate.net
The comparison of theoretical and experimental spectra can aid in the assignment of vibrational modes to the observed peaks. researchgate.netresearchgate.net This is particularly useful for complex molecules where the spectra can be crowded and difficult to interpret. For substituted anilines, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental data. researchgate.netdntb.gov.ua
For this compound, a theoretical vibrational analysis would involve identifying the characteristic frequencies associated with the aromatic ring, the methoxy groups, the methyl group, and the amino group. For instance, the N-H stretching vibrations of the amino group are expected to appear in a distinct region of the FT-IR spectrum.
Table 2: Predicted Vibrational Modes for a Substituted Aniline (B41778) Analogue
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) |
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3400 |
| C-H Aromatic Stretch | 3000-3100 |
| C-H Aliphatic Stretch | 2850-3000 |
| C=C Aromatic Stretch | 1500-1600 |
| N-H Bending | ~1620 |
| C-N Stretch | 1250-1350 |
| C-O Stretch | 1200-1300 |
Note: These are approximate frequency ranges for a generic substituted aniline and would require specific calculations for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).
The prediction of NMR chemical shifts using computational methods has become an increasingly valuable tool in structural elucidation. nih.gov The most common approach involves using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netrsc.org The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the chemical shifts.
The accuracy of NMR chemical shift predictions depends on several factors, including the level of theory (functional and basis set), the quality of the optimized geometry, and the treatment of solvent effects. nih.gov For many organic molecules, DFT-GIAO calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often within 0.2-0.4 ppm for ¹H and a few ppm for ¹³C of the experimental values. nih.gov
By comparing the predicted and experimental NMR spectra, it is possible to confirm the structure of a molecule or to distinguish between different possible isomers. rsc.org For this compound, a computational NMR study would involve calculating the ¹H and ¹³C chemical shifts for the proposed structure and comparing them to the experimentally measured values. This would provide strong evidence for the correct assignment of the various proton and carbon signals in the NMR spectra.
UV-Vis Spectral Simulation and Electronic Transition Assignment
Computational studies, particularly through Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in simulating the UV-Vis absorption spectra of this compound and its analogues. These simulations provide a theoretical basis for understanding the electronic transitions that occur when the molecule absorbs light.
Theoretical calculations for the related compound 2,5-dimethoxyaniline (B66101), when compared with experimental data, show a strong correlation, validating the computational methods used. For instance, the calculated maximum absorption wavelength (λmax) for 2,5-dimethoxyaniline in the gas phase is found to be 297.8 nm, which corresponds to the primary n→π* and π→π* electronic transitions. The major electronic transitions observed are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Simulations often involve optimizing the ground state geometry of the molecule, followed by TD-DFT calculations to predict the excitation energies and oscillator strengths of the electronic transitions. These calculations reveal that the absorption bands in the UV-Vis spectrum are a result of specific electron movements between different molecular orbitals.
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of this compound. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogues like 2,5-dimethoxyaniline have determined the HOMO-LUMO gap to be approximately 4.65 eV, indicating a high degree of chemical reactivity. The HOMO is primarily localized over the aniline part of the molecule, signifying it as the electron-donating site. Conversely, the LUMO is distributed across the molecule, indicating the electron-accepting regions.
Table 1: Frontier Molecular Orbital Data for an Analogue (2,5-dimethoxyaniline)
| Parameter | Energy (eV) |
| EHOMO | -5.09 |
| ELUMO | -0.44 |
| Energy Gap (ΔE) | 4.65 |
Source: Based on data from computational studies of 2,5-dimethoxyaniline.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for identifying the sites within a molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
For molecules like this compound, the MEP map typically shows regions of negative potential (often colored red) and positive potential (colored blue). The negative regions, which are rich in electrons, indicate the most likely sites for electrophilic attack. In the case of 2,5-dimethoxyaniline, the most negative potential is located around the oxygen atoms of the methoxy groups, making them susceptible to interaction with electrophiles. The area around the amine group also shows significant negative potential.
Conversely, the regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the aromatic ring.
Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insights into the delocalization of electron density and the nature of bonding within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are key to understanding molecular stability and hyperconjugative interactions.
Further analysis shows hyperconjugative interactions between the π orbitals of the aromatic ring and the antibonding π* orbitals, as well as interactions involving the methoxy groups. These interactions, quantified by their stabilization energies (E2), highlight the intricate electronic network that defines the molecule's structure and reactivity.
Thermodynamic and Kinetic Reaction Pathway Analysis (Computational)
Computational chemistry plays a crucial role in elucidating the thermodynamic and kinetic aspects of reactions involving this compound and its precursors. For instance, the synthesis of related compounds like 2,5-dimethoxy aniline has been studied to understand the reaction mechanisms and identify the most favorable pathways.
Kinetic analysis, on the other hand, focuses on the reaction rates and the energy barriers of the transition states. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate their activation energies. This information is vital for understanding the speed of a reaction and for optimizing reaction conditions to favor the desired product. Computational studies have been used to investigate the reaction pathways for the formation of similar aniline derivatives, providing insights into the step-by-step mechanism.
Molecular Modeling for Chemical Interactions (e.g., in silico binding studies with chemical scaffolds)
Molecular modeling, particularly in silico binding studies or molecular docking, is a powerful technique used to predict how a molecule like this compound might interact with a larger chemical scaffold or a biological target. This is particularly relevant in the context of designing new molecules with specific properties.
In these studies, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target molecule. The software then calculates the binding affinity and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
For example, in silico studies have been conducted on the precursors and derivatives of similar compounds to understand their potential interactions with biological targets. These studies can help in the rational design of new compounds by predicting how modifications to the this compound structure would affect its binding to a specific scaffold. This computational screening process can significantly accelerate the discovery of new molecules with desired activities by prioritizing which compounds to synthesize and test in the laboratory.
Environmental Transformation and Fate in Abiotic and Biotic Chemical Systems Excluding Toxicity
Biodegradation Pathways
Biodegradation is a key process in the environmental attenuation of organic pollutants. The structural characteristics of 2,5-Dimethoxy-4-methylaniline, particularly the presence of the aniline (B41778) moiety, suggest that it is susceptible to microbial degradation, drawing parallels with other substituted anilines.
The transformation of aniline derivatives is significantly influenced by the presence or absence of oxygen.
Aerobic Conditions: In aerobic environments, such as the upper layers of soil and aerated wastewater, the biodegradation of aniline and its derivatives is well-documented. researchgate.netwur.nl The primary mechanism often involves the enzymatic oxidation of the aromatic ring. researchgate.net For many aniline compounds, this leads to the formation of catechols, which are then subject to ring cleavage and further degradation into simpler molecules like carbon dioxide and water. researchgate.netnih.gov The rate and extent of this degradation can be influenced by factors such as soil type, organic matter content, and the specific microbial populations present. slu.se For instance, the presence of electron-donating groups, like the methoxy (B1213986) groups in this compound, can affect the susceptibility of the aromatic ring to electrophilic attack by microbial oxygenases.
Anaerobic Conditions: Under anaerobic conditions, found in deeper soil layers, sediments, and certain wastewater treatment stages, the transformation pathways for aniline derivatives differ significantly. The reduction of nitro groups to amino groups is a common initial step for nitroaromatic compounds, which are structurally related to some aniline precursors. slu.seoup.com While aniline itself is not readily degraded under methanogenic (methane-producing) conditions, it can be transformed under denitrifying and sulfate-reducing conditions. oup.com For substituted anilines, anaerobic biotransformation can lead to the formation of various intermediates. For example, in the case of 2,4-dinitroanisole (B92663), a compound with some structural similarities, anaerobic transformation involves the reduction of nitro groups to aromatic amines, which can then undergo further reactions like the formation of azo dimers. researchgate.netnih.gov The presence of organic carbon in soil can positively correlate with the rate of anaerobic transformation up to a certain threshold. researchgate.net
The following table summarizes the expected transformation trends for aniline derivatives in different environments.
| Condition | Primary Transformation Process | Key Intermediates/Products | Influencing Factors |
| Aerobic | Oxidative deamination, Ring hydroxylation | Catechols, cis,cis-muconic acid | Oxygen availability, Microbial population, Substituent groups |
| Anaerobic | Reductive transformations, Dimerization | Reduced amines, Azo-dimers | Redox potential, Availability of electron acceptors (nitrate, sulfate), Organic carbon content |
The ability to degrade aniline and its derivatives is distributed among various microbial species.
The initial step in the aerobic degradation of many anilines is catalyzed by the enzyme aniline dioxygenase, which hydroxylates the aromatic ring to form a catechol. researchgate.net This is a critical step that prepares the stable aromatic ring for subsequent cleavage. Following catechol formation, ring-cleavage enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, break open the aromatic ring, leading to intermediates that can enter central metabolic pathways. bohrium.com The specific pathway utilized can depend on the microbial strain and the substitution pattern of the aniline.
Several bacterial strains capable of degrading aniline and its derivatives have been isolated from soil and wastewater. These include species from genera such as Pseudomonas, Acinetobacter, Achromobacter, and Serratia. researchgate.netjst.go.jp For example, Pseudomonas acidovorans strains have been shown to degrade aniline and monochlorinated anilines. wur.nl Mixed bacterial cultures have also demonstrated a high capacity for aniline degradation, sometimes tolerating higher concentrations than pure strains. researchgate.net The acclimation of microbial communities to the presence of a specific aniline derivative can enhance the degradation rate. nih.gov
The table below lists some microbial genera known to be involved in the degradation of aniline and related compounds.
| Microbial Genus | Degradation Capability | Reference |
| Pseudomonas | Aniline and chlorinated anilines | wur.nljst.go.jp |
| Acinetobacter | Aniline | researchgate.net |
| Achromobacter | Aniline | jst.go.jp |
| Serratia | Aniline (in mixed culture) | researchgate.net |
Aerobic and Anaerobic Transformation in Soil and Wastewater (referencing similar aniline derivatives)
Transport and Distribution in Environmental Compartments
The movement and partitioning of this compound in the environment are influenced by its inherent physicochemical properties and its interactions with different environmental media.
The tendency of a chemical to bind to soil and sediment is a critical factor in its environmental mobility. For aniline and its derivatives, adsorption is significantly influenced by the organic matter content of the soil. While specific studies on this compound are limited, research on related compounds like 4-methylaniline and other aromatic amines shows a strong correlation between soil organic matter and adsorption. For instance, the sorption constants (Koc) for isomers of toluidinediamine (TDA) and 4,4'-methylenedianiline (B154101) (MDA) on loam soils were found to be in the range of 500-1300 and 3800-5700, respectively, indicating significant binding to organic carbon. researchgate.net Aromatic amines can become irreversibly sorbed to soil, and this process can be enhanced by the presence of soil organic carbon. researchgate.net The adsorption of nitroaromatic compounds, which are precursors to many anilines, is also known to be correlated with soil organic matter. nih.gov
The interaction is not limited to organic components; some anilines have shown a strong affinity for clay minerals like K+-montmorillonite. nih.gov The binding of aromatic amines to humic acids, a major component of soil organic matter, can occur through the formation of covalent bonds with quinone-like structures within the humic material. researchgate.net This irreversible binding can lead to the formation of bound residues, effectively sequestering the compound within the soil matrix. researchgate.net
Table 1: Factors Influencing Adsorption of Anilines
| Factor | Influence on Adsorption | Reference |
| Soil Organic Matter | Strong positive correlation; higher organic content leads to greater adsorption. | researchgate.netnih.gov |
| Clay Minerals | Can contribute to adsorption, with some anilines showing strong affinity. | nih.gov |
| Chemical Structure | The presence of functional groups influences the strength of binding. | researchgate.net |
Leaching is the process by which a substance dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The leaching potential of a chemical is inversely related to its adsorption to soil particles. Compounds that are strongly adsorbed are less likely to leach. The mobility of a substance can be influenced by soil type, pH, and the presence of other chemicals. researchgate.net For instance, the herbicide ethametsulfuron-methyl (B166122) was found to be more mobile in alkaline sandy soil than in acidic clayey soil. researchgate.net
Volatilization from Water and Soil Surfaces
Identification and Characterization of Environmental Transformation Products
This compound can be transformed in the environment through both abiotic (non-biological) and biotic (biological) processes. These transformations can lead to a variety of new compounds with their own environmental fate characteristics.
The degradation of aromatic amines in the environment can follow several pathways. For example, the degradation of the insensitive munitions compound 2,4-dinitroanisole (DNAN), which shares some structural similarities with aniline derivatives, involves nitro-group reduction to form amines like 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (B165692) (DAAN). researchgate.netnih.gov These amine intermediates can then undergo further reactions, such as coupling to form azo-dimers. nih.govnih.gov
Secondary transformation reactions for DNAN and its products in anaerobic soil environments include N-alkylation, O-demethylation, and the removal of nitrogen-containing groups. nih.gov Similar pathways could be plausible for this compound. The degradation of other pesticides has been shown to produce a range of metabolites through processes like hydrolysis, N-dealkylation, and ring opening. researchgate.netjelsciences.com For instance, the herbicide tribenuron-methyl (B105370) has been reported to undergo degradation in sterile soil. researchgate.net
The formation of transformation products is a critical aspect of a compound's environmental fate, as these products may have different mobility, persistence, and reactivity than the parent compound. iatp.org
Table 2: Potential Environmental Transformation Pathways for Aromatic Amines
| Transformation Pathway | Description | Reference |
| Nitro-group Reduction | Reduction of nitro groups to amino groups, a common pathway for nitroaromatic compounds. | researchgate.netnih.gov |
| Azo-dimer Formation | Coupling of reactive amine intermediates to form larger azo-dimer molecules. | nih.govnih.gov |
| N-alkylation | The addition of an alkyl group to a nitrogen atom. | nih.gov |
| O-demethylation | The removal of a methyl group from a methoxy functional group, often resulting in a hydroxyl group. | nih.gov |
| Hydrolysis | The cleavage of chemical bonds by the addition of water. | researchgate.netjelsciences.com |
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Chemical Intermediates in Organic Synthesis
As a substituted aniline (B41778), 2,5-Dimethoxy-4-methylaniline is a valuable intermediate in the multi-step synthesis of a wide range of organic compounds. The amino group provides a reactive handle for various transformations, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric environment of the aromatic ring, guiding the outcomes of chemical reactions.
Precursors for Azo Dyes and Pigments in the Chemical Industry
Aromatic amines are fundamental precursors in the production of azo colorants, which constitute the largest class of synthetic dyes and pigments. iarc.frnih.govresearchgate.net The synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling. iarc.fr
Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺).
Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. iarc.fr This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the resulting dye.
The specific shade, intensity, and fastness properties of the final azo dye are determined by the electronic nature of the substituents on both the diazonium salt and the coupling component. The presence of two electron-donating methoxy groups and a methyl group on the this compound-derived diazonium salt would significantly influence the final color of the dye. Structurally similar compounds, like 4-Chloro-2,5-dimethoxyaniline (B1194742), are known to be crucial intermediates in producing vibrant and stable azo dyes for textiles, plastics, and coatings.
| Reaction Step | Description | Key Reagents for this compound |
| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Azo Coupling | Reaction of the diazonium salt with an electron-rich coupling partner. | Phenols, Naphthols, Aromatic Amines |
Building Blocks for Agrochemicals
Aniline derivatives are common structural motifs in a variety of agrochemicals, including herbicides and pesticides. ontosight.aisfchemicals.com The chemical framework of this compound makes it a potential starting material for the synthesis of biologically active compounds used in agriculture. For instance, related aniline structures are used in the synthesis of active ingredients for herbicides and other crop protection products. sfchemicals.com The synthesis of these complex agrochemicals often involves transforming the aniline functionality into other chemical groups or using it as an anchor to build larger molecular scaffolds. The specific substitution pattern on the aromatic ring is critical for the biological efficacy and selectivity of the final product. ontosight.ai
Synthesis of Complex Heterocyclic Systems (e.g., Indanones, Quinolines)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Anilines are key starting materials in many classical named reactions used to construct complex heterocyclic frameworks.
Quinolines: this compound can serve as the aniline component in several established quinoline (B57606) syntheses. In reactions like the Combes, Skraup, or Friedländer synthesis, an aniline is condensed with a 1,3-dicarbonyl compound, glycerol, or a ketone containing an α-methylene group, respectively, followed by acid-catalyzed cyclization to form the quinoline ring system. iipseries.org The substituents from the original aniline become incorporated into the final quinoline structure, allowing for the synthesis of highly functionalized derivatives.
Indanones: The synthesis of substituted indanones can be achieved through multi-step pathways starting from anilines. nih.govorganic-chemistry.org A plausible route would involve converting this compound into a 3-arylpropionic acid derivative, which can then undergo an intramolecular Friedel-Crafts acylation to close the five-membered ring, yielding a dimethoxy-methyl-substituted indanone. These indanone scaffolds are precursors to a wide range of biologically active molecules. nih.gov
Monomers for Polymer Synthesis
In the field of materials science, certain aniline derivatives are used as monomers to create polymers with unique electronic and optical properties.
Development of Conducting Polymers (e.g., Poly(2,5-dimethoxyaniline))
The polymerization of aniline and its derivatives yields polyanilines, a major class of conducting polymers with applications in sensors, electrochromic devices, and flexible electronics. scielo.brnih.gov The derivative 2,5-dimethoxyaniline (B66101) (DMA) is known to form poly(2,5-dimethoxyaniline) (PDMA), a soluble and processable conducting polymer. scielo.brresearchgate.net
By analogy, this compound can be polymerized through either chemical or electrochemical oxidation to produce poly(this compound). The polymerization proceeds via the coupling of monomer units, predominantly in a head-to-tail fashion. frontiermaterials.net The resulting polymer would have a conjugated backbone responsible for its electrical conductivity. The presence of the methoxy groups enhances solubility in organic solvents, a significant advantage over the parent polyaniline. researchgate.net The additional methyl group would further influence the polymer's properties, such as its processability and charge transport characteristics. The polymer chain can exist in different oxidation states, leading to distinct colors, which makes these materials promising for electrochromic applications like smart windows. scielo.br
| Polymer | Monomer | Polymerization Method | Key Properties |
| Poly(2,5-dimethoxyaniline) (PDMA) | 2,5-dimethoxyaniline | Chemical or Electrochemical Oxidation | Electrical conductivity, Electrochromism, Enhanced solubility |
| Poly(this compound) | This compound | Chemical or Electrochemical Oxidation | Expected to have similar properties to PDMA, with potential modifications from the methyl group |
Mechanochemical Synthesis of Polymeric Systems
Mechanochemistry is an emerging branch of solid-state chemistry where mechanical force, rather than solvents and heat, is used to drive chemical reactions. cnr.it This approach is considered a form of green chemistry as it often reduces or eliminates the need for hazardous solvents. beilstein-journals.org
The mechanochemical synthesis of polyanilines involves the solid-phase oxidative polymerization of an aniline monomer. nih.govmdpi.com This is typically achieved by grinding the solid aniline salt with a solid oxidizing agent, such as ammonium (B1175870) persulfate, in a ball mill or a mortar and pestle. Research has specifically demonstrated the successful synthesis of poly(2,5-dimethoxy aniline) (PDMA) via a solid-phase mechanochemical route, yielding salts with superior properties. researchgate.net This solvent-free method is directly applicable to this compound. The process would involve grinding the monomer with an appropriate oxidant to induce polymerization, offering a more environmentally benign and potentially more efficient pathway to the corresponding conducting polymer compared to traditional solution-based methods. cnr.itresearchgate.net
Research into Electrochromic Materials and Devices
The field of electrochromic (EC) materials, which can reversibly change their optical properties under an applied electrical potential, has garnered significant interest for applications such as smart windows, nonemissive displays, and rearview mirrors. scispace.comscielo.br While direct research on this compound for electrochromic applications is not extensively documented in primary literature, the closely related compound 2,5-dimethoxyaniline (DMA) has been a subject of significant investigation. The study of its polymer, poly(2,5-dimethoxyaniline) (PDMA), provides a clear framework for understanding the potential role of substituted anilines, including this compound, in this domain. scispace.comscielo.brresearchgate.net
Conducting polymers, like polyaniline and its derivatives, are attractive for EC devices due to their low cost, good processability, and the ability to tailor their colors. scispace.com The presence of 2,5-dialkoxy substituents on the aniline ring has been shown to enhance electrical conductivity. scielo.brresearchgate.net Research has focused on synthesizing PDMA films and characterizing their electrochromic performance.
One common method for creating these films is through the electrochemical polymerization of the monomer (DMA) directly onto a transparent conductive electrode, such as Indium Tin Oxide (ITO) coated glass. scispace.comscielo.br The synthesis is often carried out in an acidic electrolyte solution, with studies showing that the choice of acid can impact the properties of the resulting polymer film. For instance, using dibasic oxalic acid has been reported to improve the adhesion of the polymer to the substrate compared to mineral acids like HCl or H₂SO₄. scielo.br
The resulting PDMA films exhibit distinct and reversible color changes upon switching the applied potential, which is the fundamental property of an electrochromic material. scielo.br The film transitions between a yellow, fully reduced state and a blue, fully oxidized state. scielo.br The performance of these materials is evaluated based on several parameters, including response time, optical contrast (the difference in transmittance between the colored and bleached states), and stability over repeated switching cycles. researchgate.net Research indicates that the response time for PDMA films can be very rapid, in some cases less than two seconds. scielo.br Furthermore, blending PDMA with other polymers has been explored as a strategy to improve performance metrics like optical contrast and stability. scispace.comresearchgate.net
The detailed findings from the electrochemical polymerization and characterization of poly(2,5-dimethoxyaniline) are summarized in the table below.
Table 1: Research Findings on Poly(2,5-dimethoxyaniline) (PDMA) for Electrochromic Applications
| Parameter | Description of Findings | References |
|---|---|---|
| Synthesis Method | Electrochemical polymerization of 2,5-dimethoxyaniline (DMA) on Indium Tin Oxide (ITO) glass. | scispace.comscielo.br |
| Electrolyte | 0.125 M DMA in 1.0 M oxalic acid was used to enhance polymer adhesion to the substrate. | scielo.br |
| Electrochromic Transition | The PDMA film shows a reversible color change from yellow (fully reduced state) to blue (fully oxidized state). | scielo.br |
| Redox Peaks | Cyclic voltammetry revealed two sets of redox peaks, typically observed for PDMA, in the potential range of –0.5 to +0.5 V. | scielo.br |
| Response Time | Fast response times of less than 2 seconds have been observed, with the fastest times achieved using H₂SO₄ as the electrolyte. | scielo.br |
| Stability | The decomposition temperature of the PDMA backbone is approximately 400 °C. | scielo.br |
| Performance Enhancement | Blending PDMA with polymers like waterborne polyurethane or poly(3-trimethoxysilanyl-propyl-N-aniline) can improve optical contrast and stability. | scispace.comresearchgate.net |
Design and Synthesis of Structurally Related Analogues for Probing Chemical Reactivity and Stability
The design and synthesis of structurally related analogues are a cornerstone of chemical research, allowing for a systematic investigation of how specific structural modifications influence a molecule's properties. In the context of this compound, altering the substituents on the aromatic ring provides a powerful tool to probe chemical reactivity and stability. smolecule.com The methoxy and methyl groups on the aniline ring significantly dictate its chemical characteristics. smolecule.comevitachem.com
Another approach involves synthesizing more complex structures from aniline derivatives to explore new molecular architectures and functionalities. The synthesis of Tröger's base analogues from substituted anilines, such as 2,5-dimethoxyaniline, is one such example. sysrevpharm.org These syntheses, often involving the reaction of the aniline derivative with a methylene (B1212753) source like dimethoxymethane (B151124) in the presence of an acid catalyst, lead to rigid, chiral molecules with unique properties. sysrevpharm.org Studying the formation and characteristics of these complex products provides insight into the reactivity of the parent aniline.
The synthesis of analogues also extends to creating derivatives for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and pharmacology. For instance, a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogues of the hallucinogen DOM, have been synthesized. researchgate.net In this series, the 4-methyl group of the core structure (shared with this compound) was replaced with substituents like bromine, chlorine, iodine, and nitro groups to investigate their effects. researchgate.net
The table below summarizes various synthesized analogues and the primary focus of the research.
Table 2: Synthesis of Analogues for Reactivity and Stability Studies
| Parent Compound/Class | Synthesized Analogue(s) | Purpose of Synthesis / Key Findings | References |
|---|---|---|---|
| 2,5-Dimethoxyaniline | 4-Chloro-2,5-dimethoxyaniline | Intermediate for dyes and pigments; the chloro group enhances electrophilicity compared to the methyl-substituted version. | google.com |
| Substituted Anilines | Tröger's Base Analogues (e.g., from 2,5-dimethoxyaniline) | To form rigid, chiral heterocyclic compounds and study their formation and characterization. | sysrevpharm.org |
| 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) | 4-Bromo, 4-Chloro, 4-Iodo, and 4-Nitro analogues | To conduct structure-activity relationship studies by exploring the effect of different aryl substituents. | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 2,5-Dimethoxy-4-methylaniline, and how can purity be maximized?
- Methodological Answer : A common approach involves diazo coupling reactions using precursors like 4-methylaniline derivatives under controlled pH (acidic conditions) to introduce methoxy groups. For instance, diazonium salt intermediates can be coupled with methoxylated aromatic amines, followed by reduction . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Storage at –20°C in amber vials minimizes degradation .
- Table 1 : Synthesis Optimization Parameters
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | 0–5°C, H₂SO₄ | 70–80 | 85–90 |
| Coupling | pH 4–5, RT | 60–70 | 90–95 |
| Purification | Recrystallization (EtOH/H₂O) | – | 95–98 |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Combine ¹H/¹³C NMR (δ 3.8–4.0 ppm for methoxy groups; aromatic protons at δ 6.5–7.0 ppm) with HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) for structural validation and purity checks. Gas chromatography (GC) with FID detection is suitable for volatile byproduct analysis . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 182.1).
Q. How does this compound degrade under varying storage conditions?
- Methodological Answer : Stability studies show degradation via oxidation (methoxy groups to quinones) under light or elevated temperatures. Accelerated testing (40°C/75% RH for 4 weeks) reveals <5% degradation when stored in inert atmospheres. Use HPLC to monitor degradation products (e.g., quinones at Rₜ 8.2 min vs. parent compound at 10.5 min) .
Advanced Research Questions
Q. How can contradictory data on reaction yields or product stability be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods:
Q. What mechanistic insights exist for electrophilic substitution reactions involving this compound?
- Methodological Answer : Kinetic studies (UV-Vis monitoring) and DFT calculations reveal that the methyl group at position 4 directs electrophiles (e.g., nitration) to the para position of the methoxy groups. Steric hindrance from the methyl group reduces reaction rates by 30% compared to unmethylated analogs. Isotopic labeling (²H/¹³C) tracks regioselectivity in real time .
Q. What are the applications of this compound in advanced materials or medicinal chemistry?
- Methodological Answer :
- Photoresist Materials : Methoxy groups enhance solubility in polar solvents (e.g., PGMEA), enabling spin-coating for microelectronics.
- Antimicrobial Agents : Structure-activity relationship (SAR) studies show EC₅₀ values of 12–15 µM against S. aureus when coupled with sulfonamide moieties .
- Table 2 : Pharmacological Screening Data
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sulfonamide analog | DHFR* | 10.2 ± 1.3 | |
| Azo-dye derivative | β-lactamase | 8.7 ± 0.9 |
Q. How can environmental persistence and toxicity be assessed for this compound?
- Methodological Answer : Conduct OECD 301D biodegradability tests (28-day incubation, HPLC quantification). For ecotoxicity, use Daphnia magna acute toxicity assays (LC₅₀ ~25 mg/L). PRTR codes (e.g., 1-451 for methylanilines) indicate regulatory thresholds; monitor soil adsorption coefficients (Kₒc = 120–150 L/kg) via batch equilibrium tests .
Key Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor catalogs.
- Contradictions : Address variability in reported yields by standardizing reaction protocols (e.g., anhydrous solvents, strict temperature control).
- Advanced Tools : Utilize computational models (Gaussian, AutoDock) for predictive SAR or degradation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
